Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate
Description
Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is a complex organic molecule featuring:
- Ethyl ester group: Enhances solubility and metabolic stability.
- Ureido linker: Facilitates hydrogen bonding and interactions with biological targets.
- Piperidin-4-yl group: A six-membered heterocyclic amine common in bioactive compounds.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic amines and aromatic systems are critical .
Properties
IUPAC Name |
ethyl 3-[[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-2-27-18(25)7-10-20-19(26)21-15-8-11-24(12-9-15)17-13-14-5-3-4-6-16(14)22-23-17/h13,15H,2-12H2,1H3,(H2,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCOQWZUKVYIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Cinnoline Moiety: The cinnoline ring can be introduced via cyclization reactions involving hydrazines and suitable dicarbonyl compounds.
Ureido Group Formation: The ureido group is typically introduced through the reaction of isocyanates with amines.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Formula
Anticancer Activity
Recent studies have demonstrated that Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate exhibits significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular interactions.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which could be leveraged for therapeutic applications.
Enzyme Inhibition Profile
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Aldose Reductase | 75 |
| Carbonic Anhydrase | 60 |
| Cholinesterase | 50 |
These results indicate that this compound may play a role in modulating metabolic pathways related to diabetes and neurodegenerative diseases.
Neuroprotective Effects
Preliminary research suggests that the compound may exhibit neuroprotective properties. The tetrahydrocinnoline structure is believed to contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that are modulated by the compound’s unique structure. The piperidine and cinnoline moieties may play key roles in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Classification of Analogues
Similar compounds can be grouped based on shared motifs:
Physicochemical Properties
A comparative analysis of key parameters:
*Estimated based on structural analogy.
Key Observations :
- The tetrahydrocinnolin group increases molecular weight and logP compared to phenyl or fluorophenyl analogues.
- Ureido linkers (as in the target compound) enhance hydrogen-bonding capacity but may reduce metabolic stability compared to ester-only derivatives .
Biological Activity
Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperidine ring and a tetrahydrocinnoline moiety. Its molecular formula is , with a molecular weight of approximately 316.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit enzyme inhibition and receptor binding activities. For instance, studies on related piperidine derivatives have shown their ability to modulate the NLRP3 inflammasome, leading to reduced interleukin-1β (IL-1β) release in inflammatory conditions . This suggests that the compound could play a role in anti-inflammatory processes.
Antimicrobial Activity
Preliminary studies have demonstrated that related compounds possess antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant variants . The mechanism involves disrupting bacterial cell wall synthesis or function, leading to bactericidal effects.
Cytotoxicity and Anticancer Potential
Cytotoxic assessments have indicated that piperidine derivatives can exhibit significant activity against neoplastic cell lines. For example, compounds structurally similar to this compound have been shown to induce cell death in cancer cells through mechanisms involving apoptosis and necrosis .
Case Studies and Research Findings
Q & A
Q. Advanced
- LC-HRMS : Use a Q-TOF mass spectrometer with HILIC chromatography to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in hepatocyte incubations .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
How can researchers optimize the solubility and bioavailability of this compound for in vivo studies without altering its core pharmacophore?
Advanced
Strategies :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility (>1 mg/mL) .
- Prodrug design : Convert the ester group to a phosphate ester for improved intestinal absorption, with in vivo esterase-mediated activation .
- Salt formation : Prepare hydrochloride or mesylate salts to increase crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
